3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
CAS No.: 321913-54-6
Cat. No.: VC17994144
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
pyridine - 321913-54-6](/images/structure/VC17994144.png)
Specification
CAS No. | 321913-54-6 |
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Molecular Formula | C16H14N2OS |
Molecular Weight | 282.4 g/mol |
IUPAC Name | 3-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)-3-oxopropanenitrile |
Standard InChI | InChI=1S/C16H14N2OS/c1-11-3-4-13(10-18-11)16(19)15(9-17)12-5-7-14(20-2)8-6-12/h3-8,10,15H,1-2H3 |
Standard InChI Key | OBCGEALAAFPYBA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(C=C1)C(=O)C(C#N)C2=CC=C(C=C2)SC |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol. Its IUPAC name systematically describes the substitution pattern: the pyridine ring bears a methyl group at position 6 and a 2-cyanoacetyl group linked to a 4-(methylthio)phenyl substituent at position 3. Key structural features include:
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A pyridine core providing aromaticity and potential for electrophilic substitution.
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A methylthio group (–SMe) at the para position of the phenyl ring, influencing electronic properties and oxidation susceptibility.
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A cyanoacetyl moiety (–CO–CN) contributing to reactivity in condensation and decarboxylation reactions.
Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic functional groups. For instance, the cyano group exhibits a sharp IR absorption near 2,200 cm⁻¹, while the carbonyl (C=O) stretch appears around 1,700 cm⁻¹ .
Synthesis and Industrial Production
Stepwise Synthesis Pathway
The compound is synthesized via a four-step process, as detailed in patent literature :
Step 1: Formation of 4-(Methylthio)phenylacetonitrile
4-(Methylthio)benzyl chloride undergoes nucleophilic substitution with alkali metal cyanides (e.g., NaCN, KCN) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds in a water-immiscible solvent (e.g., toluene) at 60–80°C, yielding 4-(methylthio)phenylacetonitrile with >85% efficiency .
Step 2: Condensation with 6-Methylnicotinic Ester
The nitrile intermediate reacts with a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) under basic conditions. Alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide) in lower alcohols (e.g., methanol) or aromatic hydrocarbons (e.g., xylene) facilitate this step at 60–110°C. The product, 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine, precipitates upon acidification of the reaction mixture .
Reaction Conditions and Yields
Parameter | Details |
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Temperature | 60–110°C |
Solvent | Methanol, toluene, or xylene |
Catalyst | Sodium methoxide (0.1–0.3 equiv) |
Yield | 70–90% |
Step 3: Hydrolysis and Decarboxylation
The cyanoacetyl group undergoes hydrolysis in acidic media (e.g., HCl/acetic acid 1:3 v/v) at 50–115°C, followed by decarboxylation to yield 3-2-(4-(methylthio)phenyl)acetylpyridine. This step achieves >95% conversion after 1–20 hours .
Step 4: Oxidation to Sulfone Derivatives
The methylthio group is oxidized to a methylsulfonyl group using agents like hydrogen peroxide or m-chloroperbenzoic acid, forming the final active pharmaceutical ingredient .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and dimethyl sulfoxide (50 mg/mL). Stability studies indicate decomposition above 150°C, with optimal storage under inert atmospheres at 2–8°C.
Reactivity Profile
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Oxidation: The methylthio group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under mild conditions (e.g., H₂O₂/acetic acid).
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Decarboxylation: The cyanoacetyl moiety undergoes facile decarboxylation in acidic or basic media, forming acetyl derivatives.
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Nucleophilic Substitution: The pyridine nitrogen participates in alkylation or acylation reactions, enabling further functionalization .
Applications in Pharmaceutical Synthesis
Role in Drug Intermediate Synthesis
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is a precursor to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in proton pump inhibitors (e.g., tenatoprazole). The sulfone derivative exhibits enhanced bioavailability and target affinity compared to its sulfide analog .
Biological Activity of Derivatives
Derivatives of this compound demonstrate:
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Anticancer Activity: Inhibition of indoleamine 2,3-dioxygenase (IDO) with IC₅₀ values <1 μM in hepatocellular carcinoma models.
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Anti-inflammatory Effects: Suppression of TNF-α and IL-6 production in macrophage assays (50% inhibition at 10 μM).
Industrial Optimization and Challenges
Scale-Up Considerations
Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Key challenges include:
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